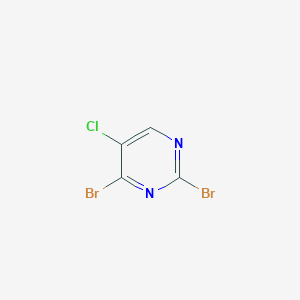

2,4-Dibromo-5-chloropyrimidine

Description

Contextualization of Halogenated Pyrimidine (B1678525) Scaffolds in Contemporary Organic Synthesis

Halogenated pyrimidine scaffolds are fundamental building blocks in modern organic synthesis due to their versatile reactivity. nih.govbeilstein-journals.org Pyrimidines are electron-deficient aromatic systems, and the presence of halogen atoms further enhances their susceptibility to nucleophilic aromatic substitution (SNAr) reactions. nih.govbeilstein-journals.orgsemanticscholar.org This inherent reactivity allows for the sequential and often regioselective introduction of a wide variety of functional groups, making them ideal core structures for creating libraries of complex molecules. nih.govbeilstein-journals.org The ability to systematically modify these scaffolds is crucial in fields like medicinal chemistry, where the synthesis of numerous analogues is often required to optimize biological activity. beilstein-journals.orgsemanticscholar.orgresearchgate.net For instance, the synthesis of a cyclin-dependent kinase inhibitor was developed utilizing 2,4,6-trichloropyrimidine (B138864) as the central scaffold. nih.govbeilstein-journals.org

Strategic Importance of Polyhalogenated Pyrimidine Derivatives as Versatile Building Blocks

The strategic value of polyhalogenated pyrimidine derivatives lies in their capacity to act as versatile platforms for constructing highly functionalized molecules. nih.govbeilstein-journals.org The differential reactivity of various halogen atoms (e.g., fluorine, chlorine, bromine, iodine) at different positions on the pyrimidine ring allows for controlled, stepwise substitution reactions. beilstein-journals.org This regioselectivity is a key advantage, enabling chemists to build complex structures with a high degree of precision. beilstein-journals.orgsemanticscholar.org Polyhalogenated systems can undergo a multitude of transformations, including nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions, which significantly broadens their synthetic utility. nih.govrsc.org This versatility makes them indispensable in the creation of new molecular scaffolds for drug discovery and the development of novel materials. beilstein-journals.org

Specific Focus on 2,4-Dibromo-5-chloropyrimidine as a Key Intermediate in Chemical Research

Among the various polyhalogenated pyrimidines, this compound has garnered attention as a key intermediate in chemical research. biosynth.comchemscene.com Its unique arrangement of three halogen atoms with differing reactivity profiles offers multiple handles for selective functionalization. This trifunctional scaffold allows for a programmed sequence of reactions, where each halogen can be targeted under specific conditions. The presence of two bromine atoms and one chlorine atom provides opportunities for chemoselective transformations, making it a valuable tool for synthesizing complex, multi-substituted pyrimidine derivatives. biosynth.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1266480-96-9 | biosynth.comchemscene.com |

| Molecular Formula | C₄HBr₂ClN₂ | biosynth.comchemscene.com |

| Molecular Weight | 272.32 g/mol | biosynth.comnih.gov |

| SMILES | C1=C(C(=NC(=N1)Br)Br)Cl | biosynth.comnih.gov |

| Topological Polar Surface Area | 25.78 Ų | chemscene.com |

| LogP | 2.655 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

Overview of Advanced Methodologies Employed in the Study of this compound

The synthetic utility of this compound is primarily exploited through advanced catalytic cross-coupling methodologies. These reactions, which form the bedrock of modern C-C and C-N bond formation, allow for the precise and efficient modification of the pyrimidine core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and a halide, and it is a cornerstone for creating biaryl structures. rsc.orgresearchgate.net For polyhalogenated pyrimidines, the regioselectivity of the Suzuki coupling is a critical consideration. mdpi.com In the case of 2,4-dichloropyrimidines, the reaction preferentially occurs at the C4 position due to the more favorable oxidative addition of palladium to the C4-chlorine bond. mdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be fine-tuned to control the selectivity and yield of the desired product. rsc.orgmdpi.com Microwave-assisted Suzuki coupling has been shown to be an efficient method for the synthesis of aryl pyrimidines, often leading to higher yields and shorter reaction times. mdpi.com

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orggold-chemistry.org This reaction is instrumental in the synthesis of alkynyl-substituted pyrimidines. researchgate.net Site-selective Sonogashira reactions on polyhalogenated pyrimidines, such as 2,4,5,6-tetrachloropyrimidine, have been developed to produce di-, tri-, and tetraalkynyl-pyrimidines, which are often fluorescent compounds. researchgate.net The choice of solvent and catalyst system is crucial for achieving high yields and selectivity, with some methods even allowing the reaction to proceed in water. researchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgresearchgate.net This reaction is of great significance for synthesizing arylamines, which are prevalent in many pharmaceuticals. researchgate.netresearchgate.net The regioselective amination of polyhalogenated pyrimidines is a synthetically valuable but often challenging process. researchgate.net The choice of palladium precatalyst and ligand is critical for the success of the reaction. rsc.org Microwave-assisted Buchwald-Hartwig amination has been demonstrated as a rapid and efficient method for synthesizing complex amine derivatives. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-5-chloropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2ClN2/c5-3-2(7)1-8-4(6)9-3/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUBDNSSAYSKDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Derivatization Strategies of 2,4 Dibromo 5 Chloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4-Dibromo-5-chloropyrimidine

Nucleophilic aromatic substitution is a fundamental reaction class for the modification of aromatic and heteroaromatic rings. nih.gov In the context of this compound, the electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring, coupled with the presence of three halogen atoms, renders the molecule susceptible to nucleophilic attack.

Regioselectivity and Chemoselectivity in Halogen Displacement

The presence of three halogen atoms on the pyrimidine ring of this compound raises important questions of regioselectivity and chemoselectivity in SNAr reactions. The positions of these halogens (C2, C4, and C5) are not electronically equivalent, leading to preferential displacement of one halogen over the others.

Generally, in dihalopyrimidines, the chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at the C2 position. The order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I, which is often referred to as the "element effect". nih.gov This is attributed to the rate-determining step being the initial addition of the nucleophile. nih.gov

In the case of 2,4-dichloro-5-substituted pyrimidines, reactions with tertiary amine nucleophiles have shown excellent selectivity for substitution at the C-2 position. researchgate.net This contrasts with the typical C-4 selectivity observed with other amines. researchgate.net

Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines, Hydrazines)

The reaction of this compound with nitrogen-based nucleophiles is a widely employed strategy for the synthesis of various substituted pyrimidines.

With amines, the reaction can be controlled to achieve selective substitution. For instance, the reaction of 5-bromo-2,4-dichloropyrimidine with ammonia leads to the formation of 4-Amino-5-bromo-2-chloropyrimidine. guidechem.com This selective displacement of the C4-chloro group highlights the differential reactivity of the halogen substituents.

Hydrazine hydrate reacts selectively with 5-bromo-2,4-dichloropyrimidine in ethanol at low temperatures (0–10 °C) to yield 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine. This reaction further demonstrates the preferential substitution at the C4 position. A similar reaction with 5-bromo-2,4-dichloropyrimidine in methanol at 0–5 °C also affords 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine in good yield. jsscacs.edu.in

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Ammonia | 4-Amino-5-bromo-2-chloropyrimidine | Reflux in the presence of the starting material | Not specified |

| Hydrazine hydrate | 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine | Ethanol, 0–10 °C | Not specified |

| Hydrazine hydrate | 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine | Methanol, 0–5 °C, Triethylamine | 83 |

Reactivity with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols)

While less common than reactions with nitrogen nucleophiles, this compound can react with oxygen-based nucleophiles under specific conditions. The displacement of a halogen atom by an alcohol or phenol requires activation, often through the use of a strong base to generate the corresponding alkoxide or phenoxide. The regioselectivity of these reactions is also an important consideration, with the C4 position generally being the most susceptible to attack.

Reactivity with Sulfur-Based Nucleophiles (e.g., Thiols, Thiophenols)

Sulfur-based nucleophiles, such as thiols and thiophenols, are generally more reactive than their oxygen counterparts in SNAr reactions. The reaction of this compound with these nucleophiles can lead to the formation of thioether derivatives. The enhanced nucleophilicity of sulfur facilitates the displacement of the halogen atoms, and as with other nucleophiles, the C4 position is the most likely site of initial substitution.

Reactivity with Carbon-Based Nucleophiles (e.g., Organolithium Reagents, Cyanides)

Reactions with carbon-based nucleophiles provide a direct route to C-C bond formation on the pyrimidine ring. Organolithium reagents, being potent nucleophiles, can displace the halogen atoms of this compound. The regioselectivity of these reactions can be influenced by factors such as the specific organolithium reagent used and the reaction temperature. Cyanide ions can also act as nucleophiles, leading to the introduction of a cyano group, which can be a valuable synthetic handle for further transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis by providing efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.comresearchgate.net this compound is an excellent substrate for these reactions due to the presence of multiple halogen atoms that can participate in catalytic cycles.

Prominent examples of such reactions include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. thermofisher.com The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, following the order of reactivity: I > Br > Cl. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orgresearchgate.net 5-Bromo-2-chloropyrimidine readily participates in Suzuki-Miyaura coupling reactions with various (hetero)aryl boronic acids, providing a direct route to 5-aryl- and 5-heteroaryl-2-chloropyrimidines. researchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org The greater reactivity of the C-Br bond allows for selective coupling at the C4 and C2 positions of 2,4-dibromoquinolines. nih.gov

Heck Coupling: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org This reaction can be used to introduce alkenyl groups onto the pyrimidine ring of this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling amines with aryl halides. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org This reaction offers an alternative to traditional SNAr methods for introducing amino groups onto the pyrimidine ring and can exhibit different regioselectivity.

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | (Hetero)aryl boronic acids | Palladium complex | 5-Aryl/heteroaryl-2,4-dihalopyrimidines |

| Sonogashira | Terminal alkynes | Palladium complex, Copper(I) co-catalyst | 2,4-Dialkynyl-5-chloropyrimidines |

| Heck | Alkenes | Palladium complex | 2,4-Dialkenyl-5-chloropyrimidines |

| Buchwald-Hartwig | Amines | Palladium complex | 2,4-Diamino-5-chloropyrimidines |

Suzuki-Miyaura Coupling at Bromine Centers

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, and in the case of polyhalogenated pyrimidines, it offers a pathway for selective arylation, heteroarylation, or vinylation. For 2,4-dihalopyrimidines, the regioselectivity of the Suzuki-Miyaura coupling is a subject of considerable interest. Typically, the reaction occurs preferentially at the C4 position. However, specific ligands can influence the reaction to favor the C2 position. In the case of 5-bromo-2-chloropyrimidine, Suzuki-Miyaura coupling has been shown to proceed at the C5 position, highlighting the nuanced interplay of electronic and steric factors.

For this compound, it is anticipated that the initial Suzuki-Miyaura coupling would occur at one of the bromine-substituted centers. Based on the established reactivity trends for 2,4-dihalopyrimidines, the C4-bromo position is the most probable site for the first coupling reaction. Subsequent coupling at the C2-bromo position would require more forcing conditions. The C5-chloro position is expected to remain intact under standard Suzuki-Miyaura conditions, allowing for further derivatization.

Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling of this compound

| Entry | Coupling Partner | Catalyst System (Example) | Predominant Product (Predicted) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Bromo-4-phenyl-5-chloropyrimidine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 2-Bromo-4-(4-methoxyphenyl)-5-chloropyrimidine |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 2-Bromo-4-(thiophen-2-yl)-5-chloropyrimidine |

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling enables the introduction of alkyne moieties onto the pyrimidine ring, which are valuable handles for further transformations in medicinal chemistry and materials science. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction on this compound is expected to favor the more reactive C4-bromo position.

Selective mono-alkynylation at the C4 position should be achievable under carefully controlled conditions. Di-alkynylation at both C2 and C4 positions would likely require a larger excess of the alkyne and more forcing conditions. The C5-chloro group is anticipated to be unreactive under typical Sonogashira coupling conditions.

Table 2: Predicted Outcomes of Sonogashira Coupling with this compound

| Entry | Alkyne | Catalyst System (Example) | Predominant Product (Predicted) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Bromo-4-(phenylethynyl)-5-chloropyrimidine |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-Bromo-4-((trimethylsilyl)ethynyl)-5-chloropyrimidine |

| 3 | 1-Hexyne | Pd(dppf)Cl₂, CuI, DIPA | 2-Bromo-4-(hex-1-yn-1-yl)-5-chloropyrimidine |

Stille Coupling and Negishi Coupling Reactions

The Stille and Negishi coupling reactions provide alternative methods for the formation of C-C bonds, utilizing organostannanes and organozinc reagents, respectively. These reactions often exhibit different reactivity patterns and functional group tolerance compared to the Suzuki-Miyaura coupling.

In the context of this compound, both Stille and Negishi couplings are expected to proceed selectively at the C4-bromo position under mild conditions. The higher reactivity of organozinc reagents in Negishi coupling might allow for the reaction to occur at lower temperatures or with lower catalyst loadings compared to Stille coupling. The C2-bromo position could potentially undergo a second coupling reaction under more vigorous conditions.

Table 3: Predicted Products from Stille and Negishi Coupling of this compound

| Reaction Type | Organometallic Reagent | Catalyst System (Example) | Predominant Product (Predicted) |

| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 2-Bromo-4-phenyl-5-chloropyrimidine |

| Stille | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | 2-Bromo-4-vinyl-5-chloropyrimidine |

| Negishi | Phenylzinc chloride | Pd(dppf)Cl₂ | 2-Bromo-4-phenyl-5-chloropyrimidine |

| Negishi | Ethylzinc bromide | Pd(OAc)₂/XPhos | 2-Bromo-4-ethyl-5-chloropyrimidine |

Heck Reactions and Buchwald-Hartwig Amination Reactions

The Heck reaction allows for the arylation or vinylation of the pyrimidine core using alkenes, while the Buchwald-Hartwig amination enables the introduction of nitrogen-based nucleophiles.

For this compound, the Heck reaction is predicted to occur at the C4-bromo position, leading to the formation of a 4-substituted alkene derivative. The stereoselectivity of the newly formed double bond would be a key consideration in this transformation.

The Buchwald-Hartwig amination of this compound is expected to show a high degree of regioselectivity for the C4-bromo position. This would provide a direct route to 4-amino-2-bromo-5-chloropyrimidines, which are versatile intermediates for further functionalization. The choice of phosphine (B1218219) ligand is crucial in the Buchwald-Hartwig amination and can significantly influence the reaction's efficiency and selectivity.

Table 4: Predicted Outcomes of Heck and Buchwald-Hartwig Reactions with this compound

| Reaction Type | Reagent | Catalyst System (Example) | Predominant Product (Predicted) |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Bromo-4-styryl-5-chloropyrimidine |

| Heck | n-Butyl acrylate | Pd(PPh₃)₄, K₂CO₃ | n-Butyl 3-(2-bromo-5-chloropyrimidin-4-yl)acrylate |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(2-Bromo-5-chloropyrimidin-4-yl)morpholine |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂, Xantphos, Cs₂CO₃ | N-(2-Bromo-5-chloropyrimidin-4-yl)aniline |

Selective Mono- and Di-substitution Strategies for Polyhalogenated Pyrimidines

Achieving selective mono- or di-substitution of polyhalogenated pyrimidines like this compound is a key synthetic challenge. The inherent reactivity differences between the halogenated positions (C4-Br > C2-Br > C5-Cl) provide a basis for regioselective functionalization.

For selective mono-substitution at the C4 position, the use of one equivalent of the coupling partner under mild reaction conditions is the most straightforward approach. The choice of a highly active catalyst system can also enhance selectivity by promoting the reaction at the most reactive site at lower temperatures, thereby minimizing competing reactions at other positions.

Selective di-substitution at the C2 and C4 positions can be achieved through a sequential one-pot or a stepwise approach. A stepwise strategy would involve the isolation of the C4-monosubstituted intermediate, followed by a second coupling reaction at the C2 position under more forcing conditions. A one-pot, two-step approach might involve the initial selective reaction at C4, followed by the addition of a second coupling partner and adjustment of reaction conditions to promote reaction at the C2 position.

Other Advanced Reactivity Patterns and Functionalizations of this compound

Beyond palladium-catalyzed cross-coupling reactions, other organometallic transformations can be employed to functionalize this compound.

Metalation and Organometallic Transformations (e.g., Grignard, Lithiation)

Halogen-metal exchange reactions, such as lithiation or Grignard reagent formation, offer a powerful method for introducing a nucleophilic carbon center on the pyrimidine ring. The regioselectivity of these reactions is highly dependent on the reaction conditions, including the choice of organolithium or magnesium reagent and the solvent.

For this compound, lithiation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would likely lead to deprotonation at the most acidic C-H position, if one were present. However, in this fully substituted pyrimidine, halogen-metal exchange is the more probable pathway. The bromine atoms are more susceptible to exchange than the chlorine atom. The relative ease of exchange at C2 versus C4 would depend on steric and electronic factors, as well as the specific organometallic reagent used. It is plausible that selective monolithiation could be achieved at either the C2 or C4 position by careful control of the reaction conditions. The resulting organolithium or Grignard reagent could then be trapped with various electrophiles to introduce a wide range of functional groups.

Table 5: Potential Organometallic Transformations of this compound

| Transformation | Reagent | Intermediate | Potential Electrophiles |

| Lithiation | n-Butyllithium | 2-Lithio-4-bromo-5-chloropyrimidine or 4-Lithio-2-bromo-5-chloropyrimidine | CO₂, Aldehydes, Ketones, Alkyl halides |

| Grignard Formation | Isopropylmagnesium chloride | 2-(Chloromagnesio)-4-bromo-5-chloropyrimidine or 4-(Chloromagnesio)-2-bromo-5-chloropyrimidine | Esters, Nitriles, Epoxides |

Reductive Dehalogenation Pathways

The selective removal of halogen atoms from polyhalogenated pyrimidines is a critical strategy for the synthesis of partially dehalogenated intermediates, which can then be subjected to further functionalization. The reactivity of halogens on the pyrimidine ring towards reductive dehalogenation is generally influenced by their position, with the typical order of reactivity being C4 > C2 > C5. This selectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 and C2 positions are more electron-deficient and thus more susceptible to nucleophilic attack or reductive cleavage.

For this compound, the two bromine atoms at the C2 and C4 positions are expected to be more reactive than the chlorine atom at the C5 position. Furthermore, the C4-Br bond is generally more labile than the C2-Br bond. This differential reactivity allows for controlled, stepwise dehalogenation.

Common methods for reductive dehalogenation include catalytic hydrogenation and metal-mediated reductions. While specific studies on this compound are not extensively documented, analogies can be drawn from related di- and trihalogenated pyrimidines. For instance, the selective dehalogenation of 2,4-dichloropyrimidines has been achieved with high regioselectivity.

One promising approach for selective dehalogenation involves the use of zinc powder in acetic acid. This method has been reported to selectively remove the halogen at the 4-position of the pyrimidine ring. The proposed mechanism involves the oxidation of zinc and an addition reaction at the C4-halogen bond, followed by protonation and a reduction-elimination sequence.

Table 1: Potential Reductive Dehalogenation Reactions of this compound

| Reagents and Conditions | Expected Major Product | Comments |

| H₂, Pd/C, base | 2-Bromo-5-chloropyrimidine | Catalytic hydrogenation is a common method for dehalogenation. The C4-Br is expected to be the most reactive. |

| Zn, CH₃COOH | 2-Bromo-5-chloropyrimidine | Zinc in acetic acid is known to selectively reduce the C4-halogen. |

| NaBH₄, PdCl₂(dppf) | Mixture of dehalogenated products | Sodium borohydride with a palladium catalyst can effect dehalogenation, with selectivity depending on conditions. |

It is important to note that the precise reaction conditions, including the choice of catalyst, solvent, temperature, and additives, play a crucial role in determining the outcome and selectivity of the reductive dehalogenation process.

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization have emerged as powerful tools in organic synthesis, offering a more atom- and step-economical approach to the modification of heterocyclic cores compared to traditional cross-coupling reactions that require pre-functionalized substrates. In this compound, the single C-H bond is located at the C6 position. The high degree of halogenation on the pyrimidine ring renders this C-H bond electron-deficient and potentially amenable to certain C-H activation strategies.

However, the direct C-H functionalization of polyhalogenated pyrimidines presents significant challenges. The presence of multiple halogen atoms can lead to competitive side reactions, such as cross-coupling or dehalogenation, under the conditions typically employed for C-H activation. Furthermore, the electronic and steric environment of the C6-H bond will influence its reactivity.

Transition metal-catalyzed C-H functionalization, particularly using palladium or iridium catalysts, has been widely explored for various heterocycles. For pyrimidines, palladium-catalyzed C-H arylation and olefination have been reported, often directed by a coordinating group at the C2 position rsc.orgnih.gov. In the absence of a directing group, achieving regioselective C-H functionalization can be challenging.

Iridium-catalyzed C-H borylation is another important strategy for the functionalization of heteroarenes illinois.edursc.orgnih.gov. This reaction typically proceeds via an oxidative addition of the C-H bond to the iridium center. For nitrogen-containing heterocycles, the regioselectivity of borylation is often governed by steric and electronic factors, with functionalization generally occurring at positions distal to the nitrogen atoms nih.gov. In the case of this compound, the C6 position is adjacent to a nitrogen atom, which could influence the feasibility and outcome of iridium-catalyzed C-H borylation.

Table 2: Potential C-H Functionalization Strategies for this compound

| Reaction Type | Catalyst/Reagents | Potential Product | Challenges |

| C-H Arylation | Pd(OAc)₂, Ligand, Aryl-X | 6-Aryl-2,4-dibromo-5-chloropyrimidine | Competition from cross-coupling at C-Br bonds. |

| C-H Borylation | [Ir(cod)OMe]₂, Ligand, B₂pin₂ | 2,4-Dibromo-5-chloro-6-(pinacolato)boronylpyrimidine | Catalyst inhibition by nitrogen coordination; steric hindrance. |

| C-H Silylation | Rh or Ir catalyst, Hydrosilane | 2,4-Dibromo-5-chloro-6-silylpyrimidine | Catalyst poisoning and competing reactions. |

Further research is required to develop specific and efficient C-H functionalization protocols for highly halogenated pyrimidines like this compound.

Molecular Editing and Skeletal Rearrangements of Pyrimidine Scaffolds

Molecular editing and skeletal rearrangements of heterocyclic cores are advanced synthetic strategies that allow for the fundamental alteration of a molecule's framework, providing access to novel chemical space that is often inaccessible through traditional peripheral modifications. Pyrimidine scaffolds can undergo a variety of such transformations, leading to the formation of other heterocyclic systems.

One of the most well-known rearrangement reactions involving pyrimidines is the Dimroth rearrangement, which typically involves the ring opening of a pyrimidine derivative by a nucleophile, followed by recyclization to form a new pyrimidine isomer. While this is an isomerization, more profound skeletal editing can be achieved through reactions that involve the extrusion or insertion of atoms.

A notable mechanism that can lead to skeletal rearrangement in pyrimidines is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism wikipedia.org. This pathway is often observed in the reaction of substituted pyrimidines with strong nucleophiles like metal amides wikipedia.org. The process involves the initial addition of the nucleophile to the pyrimidine ring, followed by ring opening to form a reactive intermediate, which then undergoes ring closure to afford a new heterocyclic system. While the classic ANRORC mechanism often leads to a rearranged pyrimidine, variations of this process can result in the formation of different heterocycles.

Recent advances in skeletal editing have demonstrated the conversion of pyrimidines into other valuable heterocycles such as pyrroles and pyridines. These transformations often involve a sequence of reactions, including activation of the pyrimidine ring, nucleophilic addition, ring opening, and subsequent cyclization with a suitable partner.

For a substrate like this compound, the presence of multiple leaving groups (the halogens) could facilitate ring-opening reactions upon nucleophilic attack. The specific outcome of such a reaction would be highly dependent on the nature of the nucleophile and the reaction conditions.

Table 3: Potential Skeletal Rearrangement Reactions Involving a this compound Scaffold

| Reaction Type | Key Reagents | Potential Heterocyclic Product | Underlying Mechanism |

| ANRORC Reaction | KNH₂ in liquid NH₃ | Rearranged aminopyrimidine | Addition of nucleophile, ring opening, ring closure. |

| Pyrimidine to Pyrrole | Activating agent, Nucleophile, Cyclization partner | Substituted pyrrole | Ring activation, nucleophilic attack, ring opening, and recyclization. |

| Pyrimidine to Pyridine (B92270) | Activating agent, Dinucleophile | Substituted pyridine | Ring opening to form a 1,3-dielectrophile equivalent, followed by condensation. |

The application of these advanced molecular editing strategies to this compound holds the potential for the synthesis of novel and structurally diverse heterocyclic compounds.

Structural Elucidation and Advanced Spectroscopic Characterization of 2,4 Dibromo 5 Chloropyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2,4-Dibromo-5-chloropyrimidine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular framework can be obtained.

The ¹H NMR spectrum of this compound is characterized by its simplicity, showing a single signal for the proton at the 6-position (H-6). The chemical environment of this proton, influenced by the adjacent electronegative nitrogen atoms and the halogen substituents, results in a characteristic downfield chemical shift.

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. Each of the four unique carbon atoms in the pyrimidine (B1678525) ring produces a distinct signal. The chemical shifts of the carbons directly bonded to the halogens (C-2, C-4, and C-5) are significantly influenced by the electronegativity and heavy atom effect of bromine and chlorine. These effects generally cause a downfield shift in the signals of the attached carbons.

Interactive Data Table: Typical NMR Chemical Shift Data

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | H-6 | ~8.8 - 9.0 | Singlet |

| ¹³C | C-2 | ~155 - 160 | Singlet |

| ¹³C | C-4 | ~140 - 145 | Singlet |

| ¹³C | C-5 | ~115 - 120 | Singlet |

| ¹³C | C-6 | ~160 - 165 | Singlet |

| Note: Predicted values. Actual chemical shifts can vary based on solvent and experimental conditions. |

While the one-dimensional spectra are informative, two-dimensional (2D) NMR techniques provide deeper insights into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): In a molecule with multiple protons, COSY would show correlations between protons that are coupled to each other. For this compound, with only one proton, a COSY experiment would not be necessary for proton assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly with the carbon atoms to which they are attached. For this compound, an HSQC spectrum would show a clear correlation cross-peak between the signal of H-6 and the signal of C-6.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information on the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) allows for the extremely precise determination of the mass-to-charge ratio (m/z) of the molecular ion. This high precision enables the calculation of the exact elemental formula. For this compound (C₄HBr₂ClN₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass, providing unambiguous confirmation of its chemical formula.

A key feature in the mass spectrum of this compound is its distinctive isotopic pattern, which arises from the natural abundance of isotopes for bromine and chlorine.

Chlorine: Has two main isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), leading to a characteristic M and M+2 peak pattern with an intensity ratio of approximately 3:1 for each chlorine atom present.

Bromine: Has two major isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), which results in M and M+2 peaks of nearly equal intensity (1:1 ratio) for each bromine atom.

The presence of two bromine atoms and one chlorine atom in this compound creates a complex and highly characteristic cluster of peaks for the molecular ion. The pattern will show peaks at M, M+2, M+4, and M+6, with relative intensities determined by the statistical combination of the different isotopes. This unique isotopic signature is definitive proof of the number of bromine and chlorine atoms in the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Conformation Analysis

The key vibrational modes for this compound include:

C-H stretching: Associated with the single C-H bond at position 6.

Ring stretching: Vibrations involving the stretching and contraction of the C-C and C-N bonds within the pyrimidine ring.

C-Halogen stretching: The C-Br and C-Cl stretching vibrations occur at lower frequencies (in the fingerprint region) and are characteristic of the presence of these halogens.

Ring bending and deformation modes: These vibrations involve changes in the angles of the bonds within the pyrimidine ring.

The specific frequencies of these vibrations are sensitive to the mass of the substituent atoms and their positions on the ring, making the IR and Raman spectra unique for this compound.

Interactive Data Table: Key Vibrational Modes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |

| C-H Stretch | 3000 - 3100 | IR, Raman |

| Pyrimidine Ring Stretch | 1400 - 1600 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| C-Br Stretch | 500 - 650 | IR, Raman |

| Ring Deformation | 400 - 1000 | IR, Raman |

| Note: Ranges are approximate and based on characteristic frequencies for similar halogenated pyrimidines. |

Computational and Theoretical Investigations of 2,4 Dibromo 5 Chloropyrimidine

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of a molecule, which in turn dictates its geometry and chemical nature.

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of molecules. nih.gov The process of geometry optimization involves finding the most stable arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. stackexchange.comyoutube.com For 2,4-Dibromo-5-chloropyrimidine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to determine its equilibrium geometry. nih.govaimspress.com

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. The relative stability of the molecule can be inferred from its total electronic energy. By comparing the energies of different potential isomers or conformers, the most thermodynamically stable structure can be identified. nih.gov

| Parameter | Predicted Value (Å) |

| C2-Br Bond Length | ~1.88 |

| C4-Br Bond Length | ~1.87 |

| C5-Cl Bond Length | ~1.72 |

| C-N Bond Lengths | ~1.33 - 1.34 |

| C-C Bond Lengths | ~1.38 - 1.40 |

Table 1: Illustrative Predicted Geometric Parameters for this compound. The values are typical estimates based on DFT calculations for similar halogenated heterocyclic compounds. Actual values would require specific computation.

Ab initio methods are quantum chemistry calculations that are based on first principles without the inclusion of experimental data. These methods, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a detailed picture of the electronic structure. elsevierpure.comresearchgate.net A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. nih.gov For this compound, the distribution of the LUMO across the pyrimidine (B1678525) ring would highlight the most electrophilic sites, which are susceptible to nucleophilic attack. wuxiapptec.comresearchgate.net

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Indicates electron-donating capability. |

| LUMO | -1.2 | Indicates electron-accepting capability; key for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 6.3 | Suggests high kinetic stability. |

Table 2: Representative Frontier Molecular Orbital Energies for this compound. These are estimated values; precise calculations are needed for definitive energies.

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling extends beyond static molecular properties to simulate the dynamic processes of chemical reactions. This includes predicting where a reaction will occur on a molecule and the energy changes that happen along the reaction pathway.

For a polyhalogenated molecule like this compound, a key question is which halogen will react first in reactions like Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling. wuxibiology.comresearchgate.net Computational models can predict this site selectivity.

Analysis of the LUMO can provide initial clues; a large LUMO lobe on a particular carbon atom suggests it is a likely site for nucleophilic attack. wuxibiology.comwuxiapptec.com More quantitative predictions can be made by calculating descriptors such as the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. chemrxiv.orgmdpi.com Regions with a high positive electrostatic potential are more susceptible to attack by nucleophiles. chemrxiv.org For SNAr and cross-coupling reactions on similar di- and tri-substituted pyrimidines, computational studies have successfully predicted which position is most reactive, often showing that the C4 and C2 positions are more activated than other sites. wuxiapptec.comwuxibiology.comresearchgate.netwuxiapptec.com

To fully understand a reaction's feasibility and selectivity, chemists model the entire reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. psicode.org The energy difference between the reactants and the transition state is the activation energy (energy barrier), which determines the reaction rate. wuxiapptec.com

For this compound, computational chemists would model the attack of a nucleophile (in an SNAr reaction) or the oxidative addition of a palladium catalyst (in a cross-coupling reaction) at each of the three halogenated positions (C2, C4, and C5). By calculating the activation energy for each pathway, they can predict which reaction will be fastest and therefore which product will be dominant. wuxiapptec.comwuxiapptec.com A valid transition state is confirmed by a frequency calculation, which should show one and only one imaginary frequency corresponding to the motion along the reaction coordinate. wuxiapptec.comwuxiapptec.compsicode.org Comparing the energy barriers for substitution at the C2-Br, C4-Br, and C5-Cl positions would provide a definitive prediction of the reaction's regioselectivity. wuxiapptec.com

Theoretical Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which aids in their experimental characterization. DFT and other quantum chemical methods can calculate the vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net

By calculating the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated. nih.govnih.govmdpi.com These calculated spectra can be compared with experimental data to confirm the molecule's structure and assign specific vibrational modes to observed peaks. elsevierpure.com Similarly, NMR chemical shifts (¹H, ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. lsu.edu The predicted NMR spectrum serves as a powerful tool for structural elucidation and for verifying the identity of a synthesized compound. For this compound, these theoretical spectra would provide a unique fingerprint to guide and confirm its synthesis and characterization.

| Nucleus | Predicted Chemical Shift (ppm) |

| C2 | ~150 |

| C4 | ~155 |

| C5 | ~120 |

| C6 | ~160 |

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound. Values are estimates based on general principles for halogenated pyrimidines and would require specific GIAO calculations.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.govacs.org The chemical shifts (δ) are then determined by referencing the calculated shielding values (σ) to that of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula δ = σ(TMS) - σ(molecule).

For this compound, this method can predict the chemical shifts for the single hydrogen atom (¹H NMR) and the four carbon atoms (¹³C NMR) in the pyrimidine ring. The accuracy of such predictions is generally high, with mean absolute errors often within 0.2 ppm for ¹H and 5 ppm for ¹³C, which is sufficient to aid in spectral assignment. acs.org

The predicted chemical shift for the H6 proton would be influenced by the electronegative nitrogen atoms and the adjacent bromine atom. Similarly, the ¹³C chemical shifts would vary based on the direct attachment of electronegative halogens (Br and Cl) and proximity to the ring nitrogen atoms. The C2 and C4 carbons, bonded to bromine, are expected to show significant shifts, as is the C5 carbon bonded to chlorine.

Table 1: Predicted NMR Chemical Shifts for this compound Note: The following data are representative values based on standard computational methods (GIAO-DFT) and are intended to be illustrative of expected results.

| Nucleus | Predicted Chemical Shift (ppm) |

| H6 | 8.95 |

| C2 | 155.8 |

| C4 | 159.2 |

| C5 | 120.5 |

| C6 | 157.4 |

Vibrational Frequency Calculations

Vibrational spectroscopy is a key technique for identifying molecular functional groups and confirming structural integrity. DFT calculations are highly effective for predicting the vibrational frequencies and corresponding infrared (IR) and Raman intensities of a molecule. jocpr.com After optimizing the molecular geometry to a stable energy minimum, a frequency calculation is performed. This computation yields a set of normal modes, each with a specific frequency corresponding to a particular molecular vibration, such as bond stretching, bending, or ring deformations.

For this compound, the calculations would predict characteristic vibrational modes. These include the C-H stretching of the lone aromatic proton, various stretching and deformation modes of the pyrimidine ring, and the characteristic stretching vibrations of the carbon-halogen bonds (C-Br and C-Cl). Theoretical vibrational spectra, when compared with experimental FT-IR or Raman data, can provide a detailed assignment of the observed spectral bands. physchemres.org Calculated frequencies are often scaled by an empirical factor (typically ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors. physchemres.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: The following data are representative values based on standard DFT calculations and illustrate the expected vibrational modes and their general frequency ranges.

| Frequency (cm⁻¹) | Vibrational Assignment |

| ~3100 | C-H stretch |

| ~1550 | Pyrimidine ring C=N stretch |

| ~1450 | Pyrimidine ring C=C stretch |

| ~1100 | C-H in-plane bend |

| ~800 | C-Cl stretch |

| ~650 | C-Br stretch |

Electronic Excitation Energy Calculations (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for studying the electronic excited states of molecules and predicting their UV-Vis absorption spectra. rsc.orgarxiv.org By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which is related to the intensity of the absorption band. rsc.org

For an aromatic heterocycle like this compound, the lowest energy electronic transitions are typically of the π → π* and n → π* type. The π → π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. The n → π* transitions involve the promotion of a non-bonding electron, such as one from the lone pairs of the nitrogen atoms, to a π* antibonding orbital. The halogen substituents can influence the energies of these transitions through inductive and resonance effects, typically causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrimidine.

Table 3: Predicted Electronic Transitions for this compound Note: The following data are representative values based on TD-DFT calculations and illustrate the expected electronic transitions.

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| n → π | ~310 | 0.005 |

| π → π | ~275 | 0.150 |

| π → π* | ~240 | 0.450 |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is fundamental to its chemical reactivity. Computational methods can quantify this distribution through various charge analysis schemes and visualize it using a Molecular Electrostatic Potential (MEP) map. libretexts.orguni-muenchen.de The MEP is a color-coded plot of the electrostatic potential onto the molecule's electron density surface. wolfram.com It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). youtube.com

For this compound, an MEP map would reveal a distinct charge distribution pattern. The regions around the highly electronegative nitrogen atoms would exhibit a strong negative electrostatic potential (red), indicating their character as Lewis basic sites susceptible to electrophilic attack or hydrogen bonding. The halogen atoms (bromine and chlorine) would also show regions of negative potential. Conversely, the hydrogen atom attached to the ring would be associated with a region of positive potential (blue) due to the electron-withdrawing nature of the ring. The carbon atoms of the pyrimidine ring would display intermediate potentials. This visualization is invaluable for predicting intermolecular interactions and the sites of potential chemical reactions. uni-muenchen.de

Applications of 2,4 Dibromo 5 Chloropyrimidine in Advanced Chemical Synthesis and Materials Science

2,4-Dibromo-5-chloropyrimidine as a Precursor in the Synthesis of Complex Pyrimidine (B1678525) Derivatives

The presence of multiple, electronically distinct halogen atoms makes this compound an ideal substrate for a variety of cross-coupling reactions. Palladium-catalyzed methods such as Suzuki, Stille, and Sonogashira couplings are instrumental in forming new carbon-carbon bonds at the C2 and C4 positions. nih.govwikipedia.orgwikipedia.org The general order of reactivity for halogens in these reactions is I > Br > Cl, which allows for the selective reaction of the bromine atoms while leaving the C5-chloro substituent intact for subsequent functionalization. libretexts.org

This regioselectivity is crucial for the stepwise construction of polysubstituted pyrimidines. For instance, a Suzuki coupling can be performed to introduce an aryl or heteroaryl group at the more reactive C4 position, followed by a different coupling reaction at the C2 position. mdpi.comorganic-chemistry.org This sequential approach provides a powerful strategy for creating a diverse library of complex pyrimidine derivatives from a single, readily accessible precursor.

| Coupling Reaction | Typical Reagent | Position of Primary Reactivity | Key Features |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | C4 and C2 (Bromo) | Forms C-C bonds; stable reagents; wide functional group tolerance. mdpi.com |

| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | C4 and C2 (Bromo) | Forms C-C bonds; tolerant of various functional groups, though tin reagents are toxic. organic-chemistry.orglibretexts.org |

| Sonogashira Coupling | Terminal Alkyne | C4 and C2 (Bromo) | Forms C-C bonds (arylalkynes); mild reaction conditions. libretexts.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C4 and C2 (Bromo) | Forms C-N bonds; synthesis of amino-pyrimidines. |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., RO⁻, RS⁻) | C4 and C2 | Substitution of halogens with other groups, reactivity influenced by electron-withdrawing nature of the ring. |

This table provides an interactive overview of common reactions utilizing halogenated pyrimidines.

The strategic functionalization of this compound paves the way for the synthesis of novel and complex heterocyclic systems. By employing sequential cross-coupling reactions, different moieties can be introduced at the 2- and 4-positions. For example, a Sonogashira coupling can introduce an alkyne group, which can then undergo an intramolecular cyclization to form a fused ring system, such as a furopyrimidine or pyrrolopyrimidine. researchgate.net

Furthermore, the pyrimidine ring itself can be a building block for larger, more complex heterocyclic architectures. nih.gov The introduction of functional groups that can participate in subsequent ring-forming reactions is a common strategy. For instance, replacing the bromine atoms with groups containing amines, hydrazines, or active methylene (B1212753) compounds can set the stage for condensation reactions that build new rings onto the pyrimidine core, leading to the formation of pyrimido[4,5-d]pyrimidines or other polycyclic systems. nih.gov

The construction of polyaromatic and fused ring systems often relies on precursors with multiple reactive sites that allow for annulation reactions. This compound is an excellent candidate for such synthetic strategies. A double Suzuki or Stille coupling reaction can be employed to attach two aromatic groups at the C2 and C4 positions. If these aromatic groups contain appropriate ortho-substituents, a subsequent intramolecular cyclization (e.g., a Scholl reaction) can lead to the formation of a rigid, planar polyaromatic system incorporating the pyrimidine ring.

Alternatively, a stepwise approach can be used to build fused systems. For example, a reaction at the C4-bromo position could introduce a vinyl group via a Stille coupling, while the C2-bromo position is functionalized with an aryl group. A subsequent intramolecular Heck reaction could then forge a new six-membered ring, fusing it to the pyrimidine core. The versatility of palladium-catalyzed reactions allows for numerous combinations, making this pyrimidine derivative a powerful tool for constructing diverse fused aromatic structures. nih.gov

Role of this compound in Ligand Design for Catalysis and Coordination Chemistry

Pyrimidine derivatives are widely recognized for their ability to act as ligands in coordination chemistry due to the presence of electron-donating nitrogen atoms within the aromatic ring. mdpi.com These nitrogen atoms can coordinate to metal centers, making pyrimidine-based molecules valuable components in the design of catalysts and functional coordination complexes.

This compound serves as a foundational scaffold for creating novel multitopic ligands. The halogen atoms can be substituted with a variety of coordinating functional groups, such as pyridyl, carboxylate, or phosphine (B1218219) moieties, through established cross-coupling methodologies. This allows for the synthesis of ligands with precisely controlled geometries and electronic properties. For example, replacing the bromo-substituents with pyridyl groups would yield a bipyridyl-like ligand with multiple nitrogen coordination sites, capable of forming stable complexes with transition metals. The structural similarity of some of these resulting molecules to purines makes them excellent candidates for biomimetic model studies. mdpi.com

| Ligand Type | Synthetic Approach from this compound | Potential Coordinating Atoms | Application Area |

| N-donor Ligands | Suzuki coupling with pyridylboronic acids; Buchwald-Hartwig amination. | Pyrimidine-N, Pyridyl-N, Amino-N | Catalysis, Metal-Organic Frameworks |

| P-donor Ligands | Coupling with diarylphosphines. | Pyrimidine-N, Phosphine-P | Homogeneous Catalysis |

| O-donor Ligands | Conversion to carboxylic acids or hydroxy-pyrimidines. | Pyrimidine-N, Carboxylate-O, Hydroxy-O | Coordination Polymers, Sensors |

This interactive table outlines strategies for synthesizing various ligand types from the target compound.

Utilization of this compound in the Construction of Advanced Materials

Polyhalogenated aromatic compounds are key monomers for the synthesis of conjugated polymers through step-growth polymerization, particularly via palladium-catalyzed cross-coupling reactions. This compound, with its two reactive bromine sites, is a suitable candidate for polycondensation reactions like Suzuki or Stille polymerization. When reacted with a co-monomer containing two boronic acid (for Suzuki) or two stannane (B1208499) (for Stille) groups, a conjugated polymer chain can be formed.

The resulting polymer would feature the electron-deficient pyrimidine ring directly in its backbone. The incorporation of such a heteroaromatic system can significantly influence the polymer's electronic properties, such as its electron affinity and band gap. These properties are critical for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The chlorine atom at the C5 position remains on the polymer backbone, offering a site for post-polymerization modification to further tune the material's properties.

The creation of highly ordered, porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) relies on the use of rigid, geometrically defined building blocks (or "linkers"). This compound can be elaborated into such linkers.

For MOF synthesis, the halogen atoms can be replaced with coordinating groups, such as carboxylates or nitrogen-based heterocycles (e.g., triazoles, pyridines), through a series of synthetic steps. For example, Sonogashira coupling followed by cyclization could yield a triazolopyrimidine derivative, which can then act as a multitopic N-donor ligand. mdpi.com The resulting functionalized pyrimidine can then be reacted with metal ions or clusters to self-assemble into a crystalline, porous MOF. The nitrogen atoms of the pyrimidine ring itself can also participate in coordination, adding to the structural versatility. mdpi.com

For COF synthesis, the dibromo functionality allows the molecule to be converted into a linker with reactive groups suitable for forming covalent bonds, such as boronic acids or amines. For instance, converting the bromo-positions into boronic acid esters would create a planar, C2-symmetric linker that could undergo condensation with a complementary poly-hydroxyl monomer to form a boronate-ester-linked COF. The defined substitution pattern of the starting pyrimidine ensures the precise geometry required for the formation of a crystalline, porous framework.

Precursors for Molecular Electronic Components

The strategic design and synthesis of novel organic molecules are fundamental to the advancement of molecular electronics. In this context, heterocyclic compounds have garnered significant attention due to their tunable electronic properties and versatile reactivity. Among these, pyrimidine derivatives are emerging as promising building blocks for a new generation of molecular electronic components. The inherent electron-deficient nature of the pyrimidine ring makes it an excellent candidate for constructing materials with tailored electron-transport characteristics, which are crucial for devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). alfa-chemistry.com

This compound, a polyhalogenated pyrimidine, serves as a key precursor in the synthesis of complex molecular architectures for electronic applications. The presence of multiple halogen atoms at distinct positions on the pyrimidine core offers a versatile platform for selective functionalization. The differential reactivity of the bromine and chlorine atoms allows for stepwise and site-selective introduction of various organic moieties through cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org This synthetic flexibility is paramount for the construction of extended π-conjugated systems, which are the cornerstone of organic semiconductors. alfa-chemistry.com

The electronic properties of pyrimidine-based materials, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, can be precisely controlled through the strategic substitution of the halogen atoms on the this compound scaffold. dergipark.org.tr By introducing electron-donating or electron-withdrawing groups, the electronic characteristics of the final molecule can be fine-tuned to meet the specific requirements of a particular electronic device. For instance, lowering the LUMO energy level through appropriate substitution can enhance electron injection and transport, leading to improved performance in n-type organic semiconductors. alfa-chemistry.com

Detailed Research Findings

Research into halogenated pyrimidines as precursors for electronic materials has demonstrated their significant potential. Studies on substituted pyrimidines have shown that the introduction of aromatic side groups via palladium-catalyzed cross-coupling reactions leads to the formation of molecules with desirable electronic and photophysical properties. worktribe.commdpi.com While specific research on this compound in this domain is nascent, the principles established for other di- and tri-halogenated pyrimidines are directly applicable.

For example, the Suzuki coupling of dichloropyrimidines with various aryl and heteroaryl boronic acids has been shown to be a highly efficient method for creating C4-substituted pyrimidines. mdpi.com The reactivity of the halogen sites on the pyrimidine ring is a critical factor. In the case of 5-bromo-2-chloropyrimidine, Suzuki-Miyaura coupling occurs selectively at the C5 position, indicating the differential reactivity of the bromo and chloro substituents. rsc.org This selectivity is crucial for the controlled, step-wise synthesis of complex, non-symmetrical molecules for advanced electronic applications.

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in predicting the electronic properties of substituted pyrimidine derivatives. dergipark.org.trcore.ac.uk These calculations help in the rational design of new materials by correlating structural modifications with changes in HOMO-LUMO energy levels, ionization potential, and electron affinity. Such computational insights guide synthetic efforts towards molecules with optimized electronic characteristics for use in molecular electronic components. dergipark.org.tr

The table below summarizes key electronic properties of representative substituted pyrimidine derivatives, illustrating the tunability of this class of compounds for applications in molecular electronics.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Features and Potential Applications |

| Phenyl-substituted Pyrimidine | -6.9 | -2.1 | 4.8 | Building block for larger conjugated systems; potential for OLED host materials. |

| Thienyl-substituted Pyrimidine | -6.5 | -2.5 | 4.0 | Lower energy gap, suitable for organic photovoltaics and OFETs. |

| Pyridyl-substituted Pyrimidine | -7.2 | -2.3 | 4.9 | Enhanced electron-deficient character; promising for n-type semiconductors. |

| Amino-substituted Pyrimidine | -5.8 | -1.9 | 3.9 | Electron-donating group raises HOMO level; useful in tuning charge injection barriers. |

Note: The data presented in this table are representative values for different classes of substituted pyrimidines and are intended to illustrate the impact of functionalization on electronic properties. Actual values will vary depending on the specific molecular structure.

Future Directions and Uncharted Territories in 2,4 Dibromo 5 Chloropyrimidine Research

Exploration of Novel Reactivity Modes and Unconventional Transformations

The future utility of 2,4-Dibromo-5-chloropyrimidine hinges on moving beyond conventional substitution and cross-coupling reactions to explore more novel transformations. The distinct electronic environments of the C2, C4, and C5 positions, dictated by the two nitrogen atoms, create a nuanced reactivity profile that is ripe for exploration.

Regioselective C-H Functionalization: While the molecule lacks C-H bonds on the pyrimidine (B1678525) ring, directing C-H activation on substituents installed at the bromo or chloro positions would be a novel approach. This would allow for late-stage diversification, enabling the introduction of complex fragments without redesigning the entire synthetic route.

Photoredox and Electrochemical Catalysis: These emerging fields offer new ways to activate the C-Br and C-Cl bonds. Light- or electricity-driven reactions could enable transformations that are difficult to achieve with traditional thermal methods, potentially leading to novel coupling partners or ring-modification reactions under mild conditions.

Deconstructive Derivatization: Research into controlled ring-opening or rearrangement reactions of the pyrimidine core following initial substitutions could lead to completely new heterocyclic scaffolds. Such unconventional transformations would dramatically expand the structural diversity derivable from this starting material.

Covalent Inhibitor Development: The reactivity of halogenated pyrimidines can be harnessed for biological applications. There are examples of dichloropyrimidines acting as covalent inhibitors by reacting with cysteine residues in proteins through an SNAr mechanism. nih.gov Future research could systematically explore the potential of this compound derivatives as covalent warheads for targeted drug discovery, where the differential reactivity of the halogens could be tuned for specific biological targets.

A summary of potential novel transformations is presented below.

| Transformation Type | Potential Application | Enabling Technology |

| Site-Selective C-H Functionalization | Late-stage diversification of derivatives | Transition-metal catalysis |

| Photochemical Reactions | Access to novel coupling partners | Photoredox catalysis |

| Electrochemical Synthesis | Mild and controlled bond activation | Electrocatalysis |

| Skeletal Rearrangements | Creation of new heterocyclic systems | Deconstructive synthesis |

| Covalent Targeting | Targeted drug discovery | SNAr reaction with biological nucleophiles |

Development of More Sustainable and Atom-Economical Synthetic Protocols for this compound Derivatization

Modern synthetic chemistry places a strong emphasis on sustainability and efficiency. Future research on this compound derivatization must align with these principles, moving away from resource-intensive methods.

Flow Chemistry: Implementing continuous flow processes for the synthesis and derivatization of this compound can offer superior control over reaction parameters, improve safety, and facilitate scaling up. researchgate.net Automated flow systems can also enable rapid reaction optimization, minimizing waste.

Base Metal Catalysis: While palladium-catalyzed cross-coupling reactions are invaluable, replacing palladium with more abundant and less toxic first-row transition metals like iron, nickel, or copper is a key goal of green chemistry. Developing robust protocols using these catalysts for the selective functionalization of the C-Br bonds would be a significant advance.

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form complex products is highly atom-economical. mdpi.comnih.gov Future work could focus on developing MCRs that incorporate the this compound scaffold, rapidly generating libraries of diverse compounds. benthamscience.com

Green Solvents and Catalysts: The exploration of reactions in environmentally benign solvents like water or bio-based solvents, or under solvent-free conditions, will be crucial. eurekaselect.comresearchgate.net Similarly, the use of reusable solid-supported catalysts or biocatalysts could dramatically reduce the environmental footprint of synthetic sequences involving this compound.

The table below outlines key green chemistry strategies applicable to this compound.

| Green Chemistry Principle | Application to this compound | Anticipated Benefit |

| Atom Economy | Multicomponent reactions | Reduced waste, increased efficiency |

| Safer Solvents & Auxiliaries | Use of water, ethanol, or solvent-free conditions | Reduced environmental impact and toxicity |

| Design for Energy Efficiency | Microwave-assisted or flow chemistry protocols | Faster reactions, lower energy consumption researchgate.net |

| Use of Renewable Feedstocks | Bio-derived coupling partners or reagents | Reduced reliance on petrochemicals |

| Catalysis | Replacing precious metals with earth-abundant alternatives | Lower cost, reduced toxicity |

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Guiding Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by providing predictive power that can minimize trial-and-error experimentation. iscientific.orgpreprints.org

Predicting Site-Selectivity: The most significant challenge in using this compound is controlling which halogen reacts. ML models can be trained on datasets of reactions involving polyhalogenated heterocycles to predict the outcome of a reaction with high accuracy. nih.govnih.gov These models can analyze subtle electronic and steric factors to guide the choice of catalysts, ligands, and reaction conditions to achieve the desired regioselectivity.

Computer-Aided Synthesis Planning (CASP): AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules derived from this compound. nih.gov By learning from the vast body of published chemical reactions, these programs can suggest unconventional yet viable pathways that a human chemist might overlook.

Reaction Optimization: ML algorithms can efficiently explore the multidimensional space of reaction parameters (temperature, concentration, catalyst loading, etc.) to identify the optimal conditions for yield and purity. researchgate.net This accelerates the development process and reduces resource consumption, which is a significant bottleneck in the "Make" phase of the drug discovery cycle. mit.edu

Quantum Features for Reactivity Prediction: A novel approach combines quantum mechanical calculations with ML to create "quantum fingerprints." arxiv.org This method could be applied to predict the intrinsic reactivity of the different C-halogen bonds in this compound with unprecedented accuracy, guiding the rational design of new reactions. researchgate.net

Challenges and Opportunities in Expanding the Chemical Space of Polyhalogenated Pyrimidines

Expanding the known chemical space of bioactive molecules is essential for tackling challenging biological targets, such as protein-protein interactions. nih.govcsmres.co.uk Polyhalogenated pyrimidines like this compound are ideal starting points for this endeavor, though not without challenges.

Challenge: Controlled Poly-functionalization: The primary challenge is the selective and sequential functionalization of the three halogen sites. Overcoming this requires the development of highly specific catalysts and orthogonal reaction conditions that can distinguish between two different C-Br bonds and one C-Cl bond.

Opportunity: Vectorial Synthesis and 3D Scaffolds: Successfully controlling the reactivity allows for a "vectorial" approach to synthesis, where different substituents can be installed in a defined order and orientation. This provides access to complex, three-dimensional molecules with well-defined shapes, which are increasingly sought after in drug discovery for their potential to bind to complex protein surfaces. csmres.co.uk

Challenge: Solubility and "Flatness": Pyrimidine-based compounds can be poorly soluble and are often planar, which can limit their biological utility.

Opportunity: Accessing Novel Scaffolds: The opportunity lies in using the halogen "handles" to introduce substituents that disrupt planarity and improve physicochemical properties. For instance, installing sp³-rich fragments via cross-coupling can lead to more drug-like molecules. csmres.co.uk Furthermore, fused pyrimidine cores are considered privileged scaffolds for certain biological targets, and this compound is a versatile precursor for such systems. nih.gov

The exploration of this expanded chemical space holds the promise of discovering new therapeutic agents and functional materials, driven by the unique synthetic flexibility of the this compound building block. nih.gov

Q & A

Q. What are the key synthetic routes for 2,4-Dibromo-5-chloropyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous halogenation strategies for related bromo-chloropyrimidines can be adapted. For example, 5-bromo-2-chloropyrimidine derivatives are synthesized via sequential nucleophilic substitution reactions. A reported method for 5-bromo-2-chloro-4-nitropyrimidine reduction uses stannous chloride dihydrate in hydrochloric acid at 273 K, followed by alkaline extraction and recrystallization from acetonitrile (yield: 90%) . Optimizing stoichiometry, temperature control (e.g., 0–6°C storage to prevent decomposition), and purification via column chromatography (silica gel, ethyl acetate/hexane) can enhance yield and purity.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Halogenated pyrimidines are typically moisture- and temperature-sensitive. Based on analogous compounds (e.g., 5-bromo-2,4-dichloropyrimidine), storage at 0–6°C in airtight, amber vials under inert gas (N₂/Ar) is recommended to prevent hydrolysis or thermal degradation . Purity should be verified via GC (>98%) or HPLC before use, as impurities can catalyze side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., deshielded pyrimidine protons at δ 8.5–9.5 ppm).

- Mass Spectrometry (MS) : Confirm molecular weight (M⁺ expected at m/z ~291 for C₄HBr₂ClN₂) using ESI or EI-MS .

- FT-IR : Detect C-Br (~600 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches to distinguish halogen substitution sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for halogenated pyrimidines?

- Methodological Answer : Discrepancies in melting points (e.g., 78–80°C vs. 81°C for 5-bromo-2-chloropyrimidine) may arise from polymorphic forms or impurities . To validate:

- Perform differential scanning calorimetry (DSC) to assess thermal behavior.

- Cross-reference synthetic conditions (e.g., solvent purity, drying time) and characterize via X-ray crystallography for definitive structural confirmation .

Q. What advanced techniques confirm the molecular structure and supramolecular interactions of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve planar pyrimidine ring geometry and halogen positions. For example, in 5-bromo-2-chloropyrimidin-4-amine, the pyrimidine ring exhibits a root-mean-square (r.m.s.) deviation of 0.087 Å from planarity, with Br/Cl/N coplanar .

- Hydrogen Bonding Analysis : Use crystallographic data to identify intermolecular interactions (e.g., N–H···N bonds forming 2D networks) .

Q. How do electronic effects of bromine and chlorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : Bromine’s lower electronegativity (vs. chlorine) enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For 5-bromo-2,4-dichloropyrimidine, the C5-Br site is preferentially reactive in aryl boronic acid cross-couplings, while C2/C4-Cl groups remain inert under mild conditions . DFT calculations can model charge distribution to predict regioselectivity.

Featured Recommendations